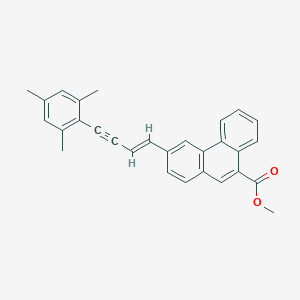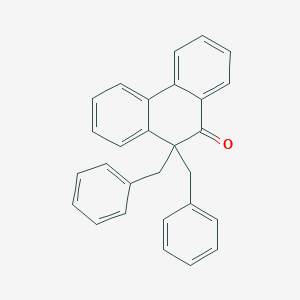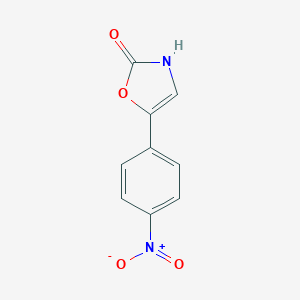
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one is an organic compound that belongs to the class of oxazoles It features a nitrophenyl group attached to the oxazole ring, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one typically involves the reaction of 4-nitrobenzoyl chloride with glycine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring. The reaction conditions generally include:
- Temperature: 10-40°C
- Solvent: Tetrahydrofuran (THF)
- Reaction Time: 1-2 hours with constant stirring
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The oxazole ring can undergo oxidation under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium phenoxide or diphenoxide in dimethylformamide (DMF) solution.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Aminophenyl Oxazole: Formed by the reduction of the nitro group.
Substituted Oxazoles: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Nitrophenyl)-2,8-dithioxo-5,7,8,9-tetrahydro-2H-pyrano[2,3-d:6,5-d’]dipyrimidine-4,6(1H,3H)-dione
- 5-(4-Nitrophenyl)-10,15,20-triphenylporphyrin
Uniqueness
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one is unique due to its specific structure, which combines the properties of the nitrophenyl group and the oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H6N2O4 |
|---|---|
Poids moléculaire |
206.15g/mol |
Nom IUPAC |
5-(4-nitrophenyl)-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C9H6N2O4/c12-9-10-5-8(15-9)6-1-3-7(4-2-6)11(13)14/h1-5H,(H,10,12) |
Clé InChI |
SEHUDHVEXGRFKF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CNC(=O)O2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C2=CNC(=O)O2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3,5-Trimethyl-2-[2-(2-vinylphenyl)vinyl]benzene](/img/structure/B371713.png)
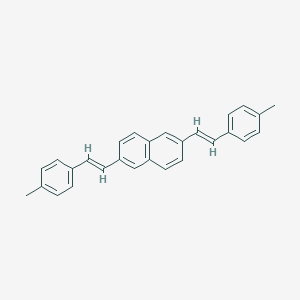
![1-[2-(4-Methylphenyl)vinyl]-2-[2-phenyl-1-(trifluoromethyl)vinyl]benzene](/img/structure/B371715.png)
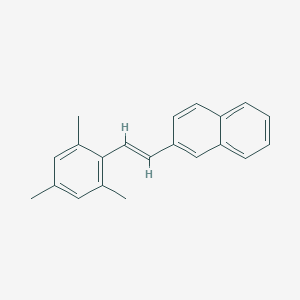
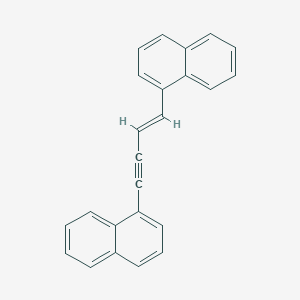
![2-[2-(3,5-Dimethylphenyl)vinyl]naphthalene](/img/structure/B371722.png)
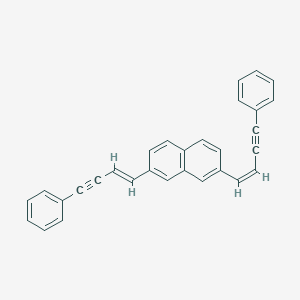
![1-[4-(2-Naphthyl)-3-buten-1-ynyl]naphthalene](/img/structure/B371725.png)
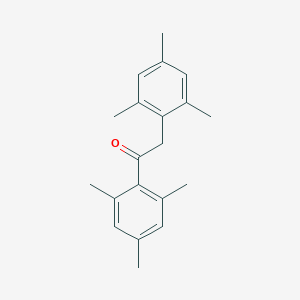
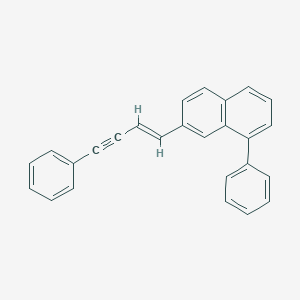
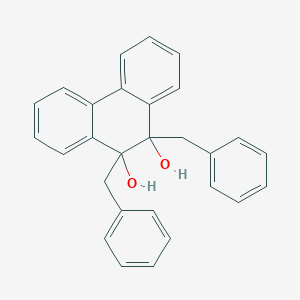
![1-[2-(2-Phenylvinyl)phenyl]ethanone](/img/structure/B371733.png)
